7-Bromo-3-chloro-8-methoxyisoquinoline is a synthetic compound classified under isoquinoline derivatives, which are known for their diverse biological activities. The compound contains three functional groups: bromine, chlorine, and methoxy, which contribute to its unique chemical properties and potential applications in scientific research.
The compound can be synthesized through various methods, primarily involving halogenation reactions of isoquinoline derivatives. It is commercially available from chemical suppliers and is often utilized in research laboratories.
7-Bromo-3-chloro-8-methoxyisoquinoline falls under the category of heterocyclic compounds due to the presence of nitrogen in its aromatic ring structure. It is specifically categorized as a halogenated isoquinoline derivative.
The synthesis of 7-bromo-3-chloro-8-methoxyisoquinoline can be achieved through several methodologies:
The synthetic routes require precise control over reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize yield and minimize by-products.
The molecular formula for 7-bromo-3-chloro-8-methoxyisoquinoline is with a molecular weight of approximately 272.52 g/mol. The structure features a methoxy group (–OCH₃) at the 8-position, a bromine atom at the 7-position, and a chlorine atom at the 3-position of the isoquinoline ring.
COC1=C(C=CC2=CC(=NC=C21)Cl)Br
IWIWXDLHTBPBBU-UHFFFAOYSA-N
7-Bromo-3-chloro-8-methoxyisoquinoline can undergo various chemical reactions:
Common reagents for these reactions include palladium or platinum catalysts for reduction and halogenating agents for substitution reactions.
The mechanism of action for 7-bromo-3-chloro-8-methoxyisoquinoline involves its interaction with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to enzymes and receptors, potentially modulating biochemical pathways that lead to therapeutic effects.
This compound exhibits stability under standard laboratory conditions but should be handled with care due to its halogenated nature which may pose toxicity risks.
7-Bromo-3-chloro-8-methoxyisoquinoline is primarily used in scientific research due to its unique structural properties that allow it to interact with biological systems effectively. Its applications include:
Halogenation of the isoquinoline core employs strategic approaches to install bromine and chlorine atoms at specific positions. Electrophilic halogenation typically targets electron-rich positions (C5 and C8), but the presence of a methoxy group at C8 alters reactivity patterns. For 7-bromo-3-chloro substitution, sequential halogenation is essential: bromination precedes chlorination due to bromine’s superior leaving-group ability in subsequent cross-coupling reactions. Metal-assisted methods, particularly palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling, enable selective C3 chlorination after bromination at C7 .
Industrial-scale synthesis faces challenges in controlling polyhalogenation byproducts. Optimization requires precise stoichiometry (1.05–1.10 equiv halogen sources) and inert atmospheres to prevent oxidative decomposition. Common halogenating agents include:
Table 1: Halogenation Agents and Conditions
Target Position | Reagent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
C7 Bromination | NBS | DMF | 0–5°C | 75–82% |
C3 Chlorination | POCl₃ | Toluene | 110–120°C | 68–75% |
Regioselectivity is achieved through three primary strategies: blocking groups, directed ortho-metalation (DoM), and temperature modulation. The C8 methoxy group acts as a regiochemical director for electrophilic bromination at C7 due to its +M effect. For C3 chlorination, the nitrogen atom’s electron-withdrawing nature necessitates directed metalation using lithium bases [2].
Key technical considerations:
The Pomeranz–Fritsch reaction constructs the isoquinoline core via acid-catalyzed cyclization of N-formyl-2-(3-methoxyphenyl)ethylamine precursors. For 8-methoxyisoquinolines, this method allows direct incorporation of the methoxy group but requires adaptations for halogen introduction [2] [4].
Critical modifications include:
Limitations arise from acid-mediated demethylation or ring-deformylation. Trifluoroacetic acid (TFA) at 0°C mitigates these issues, preserving the methoxy group with >90% integrity [4].
Continuous flow reactors overcome batch synthesis limitations for 7-bromo-3-chloro-8-methoxyisoquinoline by enhancing mixing efficiency, temperature control, and reaction homogeneity. Key advantages include:
Step 1: Schiff base formation (70°C, residence time = 15 min) Step 2: Cyclization (TFA, 100°C, 10 min) Step 3: Bromination (NBS/DMF, 5°C, 2 min) Step 4: Chlorination (POCl₃/toluene, 120°C, 8 min)
Overall yield improves from 45% (batch) to 78% with 99.5% purity .
Table 2: Flow vs. Batch Synthesis Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 18–24 hours | 35 minutes |
Byproduct Formation | 15–20% | <1.5% |
Temperature Control | ±5°C | ±0.5°C |
Production Scale | 5 kg/day | 50 kg/day |
Industrial implementations utilize Corning Advanced-Flow™ or Syrris Asia™ platforms with corrosion-resistant fluoropolymer chips to handle halogenating agents. This technology reduces solvent consumption by 60% and eliminates intermediate isolation, significantly cutting production costs .
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6